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Compound Name:
6-Phenylbenzo[4,5]imidazo[1,2-

c]quinazoline

Cat. No.: B1348232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic scaffold of benzoimidazo[1,2-c]quinazoline has emerged as a privileged

structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological

activities. Among these, 6-Phenylbenzoimidazo[1,2-c]quinazoline stands out as a compound of

significant interest, demonstrating potent anti-inflammatory, anticancer, and antimicrobial

properties. This technical guide provides an in-depth overview of the current understanding of

its therapeutic potential, focusing on quantitative data, experimental methodologies, and the

underlying mechanisms of action.

Anti-inflammatory Activity: Inhibition of TNF-α
Secretion
6-Phenylbenzoimidazo[1,2-c]quinazoline has been identified as a potent inhibitor of Tumor

Necrosis Factor-alpha (TNF-α) production. TNF-α is a key pro-inflammatory cytokine implicated

in a range of inflammatory diseases. The inhibitory effects of 6-Arylbenzimidazo[1,2-

c]quinazoline derivatives have been evaluated in vitro, with the 6-phenyl substituted compound

(coded as G1) demonstrating the most significant activity without notable cytotoxicity.[1][2]

Quantitative Data: Inhibition of TNF-α
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While a precise IC50 value for 6-Phenylbenzoimidazo[1,2-c]quinazoline is not consistently

reported across the literature, its potent inhibitory effect on TNF-α mRNA expression has been

demonstrated at a concentration of 100 μM in PMA/LPS-stimulated HL-60 cells.[2]

Compound Cell Line Stimulus
Concentrati
on

Effect Citation

6-

Phenylbenzoi

midazo[1,2-

c]quinazoline

(G1)

HL-60 PMA/LPS 100 μM

Significant

inhibition of

TNF-α mRNA

expression

[2]

Experimental Protocol: In Vitro TNF-α Secretion
Inhibition Assay
This protocol outlines the key steps for assessing the inhibition of TNF-α secretion in the

human promyelocytic leukemia cell line, HL-60.

1. Cell Culture and Stimulation:

Human promyelocytic leukemia cells (HL-60) are cultured in an appropriate medium (e.g.,

RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Cells are seeded in 96-well plates at a suitable density.

To induce TNF-α secretion, cells are stimulated with a combination of Phorbol 12-myristate

13-acetate (PMA) and Lipopolysaccharide (LPS).[3] A typical stimulation condition is 1 μM

PMA and 10 μg/mL LPS for 6 hours.[3]

The test compound, 6-Phenylbenzoimidazo[1,2-c]quinazoline, is added to the cell culture 30

minutes prior to stimulation with PMA/LPS.[2]

2. Quantification of TNF-α:

After the incubation period, the cell culture supernatant is collected.
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The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-

Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[4][5]

3. Cytotoxicity Assessment:

To ensure that the observed inhibition of TNF-α is not due to cell death, a cytotoxicity assay

is performed concurrently.

The release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell

membrane damage, can be measured using a commercially available kit.

Signaling Pathway: Inhibition of LPS-Induced
Inflammation
Lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of pro-

inflammatory cytokines like TNF-α. This process is primarily mediated by the activation of the

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. 6-

Phenylbenzoimidazo[1,2-c]quinazoline likely exerts its anti-inflammatory effects by interfering

with these pathways.
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LPS-induced TNF-α production pathway and potential inhibition points.
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Anticancer Activity
Derivatives of benzoimidazo[1,2-c]quinazoline have demonstrated significant potential as

anticancer agents. Their proposed mechanisms of action include DNA intercalation and

inhibition of topoisomerase II, enzymes crucial for DNA replication and repair in rapidly dividing

cancer cells.[6][7]

Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of various benzoimidazo[1,2-c]quinazoline

derivatives against different human cancer cell lines. Data for the specific 6-phenyl derivative is

limited in the reviewed literature; however, the data for related compounds indicate the

potential of this chemical class.

Compound
Class

Cell Line Activity IC50 / GI50 Citation

Quinazoline

Hybrids
H460 (Lung)

Apoptosis

Induction
- [6]

Quinazoline

Hybrids
NCI-60 Panel Antiproliferative Submicromolar [6]

Quinazoline

Derivatives

HeLa, MDA-

MB231
Cytotoxicity 1.85 - 2.81 µM [3]

6-substituted-

5,6-

dihydrobenzo[5]

[8]imidazo[1,2-

c]quinazoline

Liver

Hepatocellular
Anticancer - [9]

Quinazoline

Derivatives

MGC-803, MCF-

7, PC9, A549,

H1975

Inhibitory Activity
1.89 µM (MGC-

803)
[10]

Quinazoline

Derivatives

SK-BR-3,

HCC1806, MCF-

7

Antiproliferative 10.16 - 10.66 µM [11]
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Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell viability.

1. Cell Seeding:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

2. Compound Treatment:

Cells are treated with various concentrations of the test compound (e.g., 6-

Phenylbenzoimidazo[1,2-c]quinazoline) and incubated for a specified period (e.g., 24, 48, or

72 hours).

3. MTT Addition and Incubation:

MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active

mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a

microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action: DNA Intercalation and
Topoisomerase Inhibition
The planar structure of the benzoimidazo[1,2-c]quinazoline core allows it to intercalate between

the base pairs of DNA, disrupting its normal function and leading to cell cycle arrest and

apoptosis. Furthermore, these compounds can inhibit topoisomerase II, an enzyme that

resolves DNA tangles during replication, leading to DNA damage and cell death.
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Proposed anticancer mechanisms of 6-Phenylbenzoimidazo[1,2-c]quinazoline.

Antimicrobial Activity
The benzoimidazo[1,2-c]quinazoline scaffold has also been investigated for its antimicrobial

properties against a range of bacteria and fungi. The mechanism of action is thought to involve

the inhibition of essential bacterial enzymes like DNA gyrase or interference with cell wall

synthesis.

Quantitative Data: Minimum Inhibitory Concentration
(MIC)
The following table presents the MIC values for various benzoimidazo[1,2-c]quinazoline

derivatives against different microbial strains. While specific data for the 6-phenyl derivative is
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not extensively available, the data for related compounds underscore the antimicrobial potential

of this class.

Compound Class Microorganism MIC (µg/mL) Citation

Imidazo/Benzimidazo[

1,2-c]quinazolines

E. coli, P. putida, S.

typhi, B. subtilis, S.

aureus

4-8 [12][13]

Imidazo/Benzimidazo[

1,2-c]quinazolines
A. niger, C. albicans 8-16 [12][13]

6-

Arylbenzimidazo[1,2-

c]quinazolines

Gram-positive &

Gram-negative

bacteria, Fungi

2.5-15 [14]

Quinazolinone

Derivatives
S. aureus 16-32 [15]

Experimental Protocol: Broth Microdilution for MIC
Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents visible growth of a microorganism.

1. Preparation of Inoculum:

A standardized suspension of the test microorganism is prepared in a suitable broth medium.

2. Serial Dilution of Compound:

The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

Each well is inoculated with the microbial suspension.

The plate is incubated under appropriate conditions (temperature and time) for the specific

microorganism.
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4. Determination of MIC:

The MIC is determined as the lowest concentration of the compound at which there is no

visible growth of the microorganism.

Mechanism of Action: Inhibition of DNA Gyrase
One of the proposed antimicrobial mechanisms for quinazoline derivatives is the inhibition of

bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication,

transcription, and repair. Inhibition of this enzyme leads to bacterial cell death.
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Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Conclusion
6-Phenylbenzoimidazo[1,2-c]quinazoline and its related derivatives represent a promising class

of therapeutic agents with diverse pharmacological activities. The potent inhibition of TNF-α

highlights its potential in treating inflammatory disorders. Furthermore, the demonstrated

anticancer and antimicrobial activities, coupled with plausible mechanisms of action targeting

fundamental cellular processes, underscore the significant opportunities for future drug

development. This technical guide provides a foundational understanding for researchers to

further explore and harness the therapeutic potential of this versatile scaffold. Further

investigations are warranted to elucidate the precise molecular targets and to optimize the

structure for enhanced efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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